molecular formula C15H24N4O B14664416 Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)- CAS No. 38030-01-2

Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)-

Katalognummer: B14664416
CAS-Nummer: 38030-01-2
Molekulargewicht: 276.38 g/mol
InChI-Schlüssel: FINQTAGBLVRVBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)- is a synthetic compound that belongs to the class of nicotinamide derivatives. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a nicotinamide core with diethyl and piperazinyl substituents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)- typically involves multi-step organic reactions. One common method includes the alkylation of nicotinamide with diethylamine, followed by the introduction of the piperazinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazinyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its role in cellular metabolism and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in treating metabolic disorders and as an anti-inflammatory agent.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This compound can also affect cellular signaling pathways, leading to changes in gene expression and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Netupitant: A selective neurokinin 1 receptor antagonist used as an antiemetic.

    1-Methylnicotinamide: A metabolite of nicotinamide with anti-inflammatory and vasoprotective properties.

    N,N-Diethylnicotinamide: Another nicotinamide derivative with similar structural features.

Uniqueness

Nicotinamide, N,N-diethyl-6-(4-methyl-1-piperazinyl)- is unique due to its specific combination of diethyl and piperazinyl substituents, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Eigenschaften

CAS-Nummer

38030-01-2

Molekularformel

C15H24N4O

Molekulargewicht

276.38 g/mol

IUPAC-Name

N,N-diethyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C15H24N4O/c1-4-18(5-2)15(20)13-6-7-14(16-12-13)19-10-8-17(3)9-11-19/h6-7,12H,4-5,8-11H2,1-3H3

InChI-Schlüssel

FINQTAGBLVRVBH-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)C1=CN=C(C=C1)N2CCN(CC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.